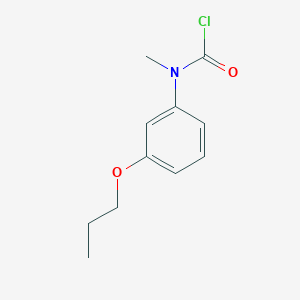![molecular formula C15H25ClO5S B14597827 ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride CAS No. 61134-66-5](/img/structure/B14597827.png)
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride is an organic compound characterized by its unique structure, which includes oxane (tetrahydropyran) rings and a sulfanyl group attached to an acetyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride typically involves the reaction of 2,3-bis[(oxan-2-yl)oxy]propane-1-thiol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and the removal of byproducts would also be essential to maintain the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The oxane rings can be reduced under specific conditions to form the corresponding tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
Sulfoxides, Sulfones: Formed from oxidation reactions.
Tetrahydrofuran Derivatives: Formed from reduction reactions.
Applications De Recherche Scientifique
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Biological Studies: May be used to study the effects of sulfanyl and oxane-containing compounds on biological systems.
Industrial Chemistry: Could be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride involves its reactivity with nucleophiles and oxidizing agents. The acetyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles, leading to the formation of various derivatives. The sulfanyl group can undergo oxidation, which may affect the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetate: Similar structure but with an acetate group instead of acetyl chloride.
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)amine: Contains an amine group instead of acetyl chloride.
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)alcohol: Contains an alcohol group instead of acetyl chloride.
Uniqueness
({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride is unique due to the presence of both oxane rings and a sulfanyl group attached to an acetyl chloride moiety
Propriétés
Numéro CAS |
61134-66-5 |
|---|---|
Formule moléculaire |
C15H25ClO5S |
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
2-[2,3-bis(oxan-2-yloxy)propylsulfanyl]acetyl chloride |
InChI |
InChI=1S/C15H25ClO5S/c16-13(17)11-22-10-12(21-15-6-2-4-8-19-15)9-20-14-5-1-3-7-18-14/h12,14-15H,1-11H2 |
Clé InChI |
CPCQABLNWBXHAV-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC(CSCC(=O)Cl)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


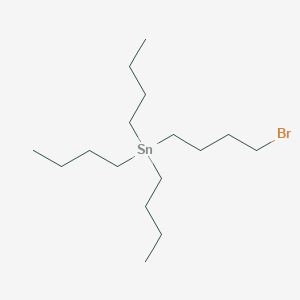
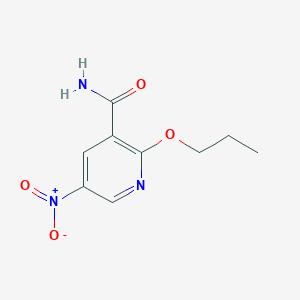
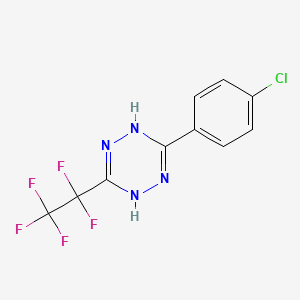
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
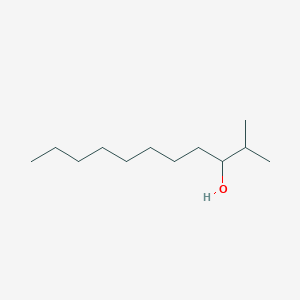
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
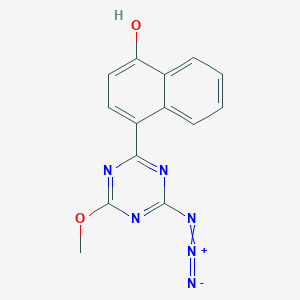
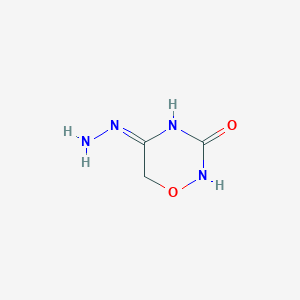
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)
